(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester
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Overview
Description
(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester is a chemical compound with a unique structure that includes a tetrahydropyran ring, a hydroxy group, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation of the tetrahydropyran ring using reagents like PCC (pyridinium chlorochromate) or Swern oxidation.
Formation of the Carbamic Acid Benzyl Ester: The carbamic acid benzyl ester moiety can be introduced by reacting the hydroxy-tetrahydropyran intermediate with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or Dess-Martin periodinane.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane, PCC.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Benzyl chloroformate, triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbamic acid benzyl ester moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxylic acid: Similar tetrahydropyran ring structure but lacks the carbamic acid benzyl ester moiety.
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar ester functionality but with a methyl group instead of a benzyl group.
tert-Butyl 4-(4-bromophenyl)sulfonyl-tetrahydro-2H-pyran-4-carboxylate: Contains a tetrahydropyran ring and ester functionality but with different substituents.
Uniqueness
(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester is unique due to the presence of both a hydroxy group and a carbamic acid benzyl ester moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-(3-hydroxyoxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZVJYFQGRHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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